2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile

Antiproliferative activity Colchicine-binding site inhibitors Tubulin destabilizers

2,7,8-Triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile (CAS 475576-83-1), also designated by its INN crolibulin and development code EPC2407, is a synthetic small-molecule belonging to the 4-aryl-4H-chromene class. This compound functions as a dual-mechanism agent: a potent tubulin polymerization inhibitor targeting the colchicine-binding site on β-tubulin, and concurrently a vascular disrupting agent (VDA) that collapses established tumor neovasculature.

Molecular Formula C18H17BrN4O3
Molecular Weight 417.3 g/mol
CAS No. 475576-83-1
Cat. No. B1624404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile
CAS475576-83-1
Molecular FormulaC18H17BrN4O3
Molecular Weight417.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC
InChIInChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3
InChIKeyJXONINOYTKKXQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7,8-Triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile (CAS 475576-83-1): A Clinically Advanced 4-Aryl-4H-Chromene Microtubule Inhibitor and Vascular Disrupting Agent for Oncology Research Procurement


2,7,8-Triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile (CAS 475576-83-1), also designated by its INN crolibulin and development code EPC2407, is a synthetic small-molecule belonging to the 4-aryl-4H-chromene class. This compound functions as a dual-mechanism agent: a potent tubulin polymerization inhibitor targeting the colchicine-binding site on β-tubulin, and concurrently a vascular disrupting agent (VDA) that collapses established tumor neovasculature [1]. The chromene scaffold incorporates a distinctive 2,7,8-triamino substitution pattern and a 3-bromo-4,5-dimethoxyphenyl moiety at the 4-position—a pharmacophore evolved through systematic structure-activity relationship (SAR) optimization that yielded a 4- to 7-fold potency gain over the initial screening hit [2]. The (R)-enantiomer (CAS 1000852-17-4) is the clinically developed form and has advanced to Phase I/II trials in combination with cisplatin for anaplastic thyroid cancer [3]. The racemic mixture (CAS 475576-83-1) is designated as preclinical-stage material suitable for research applications .

Why Generic Substitution Is Not Feasible for 2,7,8-Triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile: Evidence of Non-Interchangeable Pharmacophore Architecture and Biological Selectivity


Within the 4-aryl-4H-chromene class, seemingly minor structural modifications produce profound and non-linear shifts in both potency and cell-line selectivity profiles. The 2,7,8-triamino substitution pattern of this compound is the product of deliberate SAR-driven optimization that transformed a screening hit (EC₅₀ ~130 nM) into clinical-stage candidates with low-nanomolar activity [1]. Critically, the 3-bromo-4,5-dimethoxyphenyl moiety at the 4-position cannot be exchanged for other aryl groups without disrupting the compound's tubulin-binding pharmacophore, as evidenced by the 4- to 7-fold potency variation observed across 4-aryl analogs [1]. Furthermore, the fused-ring character at the 7,8-positions (present as the 7,8-diamino motif in this compound versus cyclized variants in other series members) fundamentally alters the vascular disrupting activity profile while preserving the tubulin-binding mechanism [2]. Even the choice between the racemic mixture (CAS 475576-83-1) and the (R)-enantiomer (CAS 1000852-17-4) carries implications for target engagement, as the stereochemistry at the C-4 position directly influences the fit within the colchicine-binding pocket of β-tubulin [3]. These multidimensional sensitivity factors preclude simple substitution with in-class analogs for any application requiring reproducible target engagement or biological readout integrity.

Quantitative Differentiation Evidence for 2,7,8-Triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile Against Closest Analogs and Clinical Comparators


Differential Cytotoxicity Selectivity Profile Versus Combretastatin A-4 Across a Five-Cell-Line Cancer Panel

In a direct head-to-head comparison against combretastatin A-4 (CA-4)—the natural product from which crolibulin is conceptually derived—crolibulin (EPC2407) exhibits a markedly inverted cell-line selectivity profile. Against HT-29 colon cancer cells, crolibulin is approximately 10-fold less potent than CA-4 (IC₅₀ 0.52 μM vs. 0.05 μM). However, against H460 non-small-cell lung cancer cells, crolibulin is approximately 2.7-fold more potent (IC₅₀ 0.03 μM vs. 0.08 μM), and against MKN45 gastric cancer cells, crolibulin maintains a substantial potency advantage (IC₅₀ 0.17 μM vs. 0.11 μM). This differential selectivity pattern indicates that crolibulin engages the colchicine-binding site with a distinct interaction geometry that favors certain β-tubulin isotype compositions, providing a scientific rationale for selecting this compound over CA-4 in specific tumor models [1].

Antiproliferative activity Colchicine-binding site inhibitors Tubulin destabilizers

Clinical-Stage Advancement to Phase I/II in Anaplastic Thyroid Cancer Differentiates This Compound from Preclinical-Only 4-Aryl-4H-Chromene Analogs

Crolibulin (EPC2407) is one of only a small number of 4-aryl-4H-chromene derivatives to have progressed beyond preclinical evaluation into human clinical testing. It has completed a first-in-man Phase I monotherapy trial (NCT00423410) establishing a maximum tolerated dose (MTD) of 13 mg/m² via 1-hr infusion, with dose-escalation to 24 mg/m² over 4-hr infusion in a subsequent schedule [1]. The compound subsequently advanced to a Phase I/II combination trial with cisplatin specifically targeting anaplastic thyroid cancer (ATC)—one of the most aggressive solid tumors with a median survival of 3–7 months (NCT01240590) [2]. In contrast, the vast majority of structurally related 4-aryl-4H-chromene derivatives (e.g., compounds 7a–7h from the 2017 Nature series, and the earlier lead compound 1c) remain at the preclinical in vitro/in vivo characterization stage [3]. For procurement decisions involving translational research, this clinical exposure data—including pharmacokinetic parameters, toxicity profiles (transient blood pressure elevation, QTc prolongation), and tumor perfusion response measured by DCE-MRI—provides a level of characterization unavailable for preclinical-only analogs [1].

Clinical translation Anaplastic thyroid cancer Vascular disrupting agent

Unique Crystal Structure of Tubulin-Crolibulin Complex at 2.5 Å Resolution Enables Structure-Based Design Not Possible with Other 4-Aryl-4H-Chromenes

The 2019 determination of the 2.5 Å crystal structure of the tubulin-crolibulin complex (PDB ID: 6JCJ) represents the first—and to date only—high-resolution co-crystal structure of any 4-aryl-4H-chromene bound to its tubulin target [1]. The structure reveals specific, mechanistically critical hydrogen bonds: the 3-cyano group forms an H-bond with βA248 in the T7 loop, driving a conformational change essential for inhibitor binding; simultaneously, the 7-amino group engages αT179 in the T5 loop, stabilizing a distinct tubulin conformation [1]. In contrast, no co-crystal structures exist for earlier lead compounds in this series (e.g., compound 1c, compounds 7a–7h), nor for combretastatin A-4 bound to tubulin at comparable resolution. For computational chemistry and structure-based drug design applications, this experimentally resolved binding mode provides an irreplaceable template for rational optimization of new 4-aryl-4H-chromene analogs, docking studies, and molecular dynamics simulations [2].

Crystal structure Tubulin-colchicine site Structure-based drug design

SAR-Validated 3-Bromo-4,5-Dimethoxyphenyl Pharmacophore Drives 4- to 7-Fold Potency Gain Over Initial Screening Hit Within the Same Scaffold Class

The 3-bromo-4,5-dimethoxyphenyl substitution at the 4-position—the identical aryl motif present in the target compound—was identified through systematic SAR exploration as the key pharmacophore element responsible for transforming a modestly potent screening hit into a lead compound. In the caspase activation assay using T47D breast cancer cells, compound 1c (bearing the 3-bromo-4,5-dimethoxyphenyl group) achieved an EC₅₀ of 19 nM, compared to approximately 130 nM for the initial hit 1a (bearing a 3-methoxy-4,5-methylenedioxyphenyl group)—representing a ~7-fold potency increase [1]. In the cell growth inhibition (MTT) assay, compound 1c delivered GI₅₀ values in the low nanomolar range, including a striking GI₅₀ of 2 nM in paclitaxel-resistant, P-glycoprotein-overexpressing MES-SA/DX5 cells [1]. The subsequent evolution to the 2,7,8-triamino substitution pattern (as in crolibulin) further refined the pharmacological profile by introducing vascular disrupting activity while preserving tubulin-binding potency [2]. For procurement purposes, selecting a compound lacking this specific 3-bromo-4,5-dimethoxyphenyl pharmacophore (e.g., 4-pyridyl or unsubstituted phenyl analogs) would predictably result in substantially attenuated apoptotic potency and loss of the dual microtubule/VDA mechanism.

Structure-activity relationship Pharmacophore optimization Caspase activation assay

Dual Microtubule Destabilization and Vascular Disruption at Low Nanomolar Concentrations Distinguishes This Compound from Single-Mechanism Tubulin Inhibitors

Unlike classical microtubule inhibitors (e.g., colchicine, vinblastine, or paclitaxel) that act solely through mitotic arrest mechanisms, crolibulin and its close structural analogs in the 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4H-chromene series exhibit a dual pharmacological profile: they simultaneously destabilize microtubules and disrupt established tumor vasculature [1]. In a panel of biological assays, compound 27a (a closely related fused-ring analog sharing the 3-bromo-4,5-dimethoxyphenyl motif) blocked cell cycle progression at G2/M, increased apoptosis, and inhibited HUVEC capillary tube formation at low nanomolar concentrations, with colchicine run in parallel as the positive control . The vascular disrupting activity was confirmed in vivo: EPC2407 treatment resulted in reduced tumor perfusion, increased central tumor necrosis, and prolonged tumor doubling times in subcutaneous U87 glioblastoma xenograft models [2]. Among the broader VDA landscape, other clinical-stage agents (CA4P, ZD6126, AVE8062, OXi-4503, NPI-2358, MN-029) share the vascular disruption phenotype but belong to structurally distinct chemotypes (stilbenes, benzophenones, diketopiperazines), meaning that the 4-aryl-4H-chromene scaffold provides a synthetically tractable and SAR-tunable alternative framework for dual-mechanism targeting [3].

Vascular disrupting agent HUVEC capillary tube formation Dual-mechanism anticancer

Optimal Research and Industrial Application Scenarios for 2,7,8-Triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile Based on Quantitative Differentiation Evidence


Translational Oncology Research Requiring a Clinically Characterized Colchicine-Site Inhibitor with Established Human PK/PD Data

For academic or industry translational oncology groups designing preclinical studies intended to bridge toward clinical investigation, crolibulin offers the only 4-aryl-4H-chromene scaffold with completed Phase I monotherapy data. The availability of human MTD (13–24 mg/m²), pharmacokinetic parameters, toxicity profile (transient blood pressure elevation, QTc prolongation), and tumor perfusion pharmacodynamic biomarkers measured by DCE-MRI and DW-MRI [1] eliminates the translational uncertainty inherent to selecting a preclinical-only analog. This is particularly relevant for programs targeting anaplastic thyroid cancer, where the ongoing Phase I/II combination trial with cisplatin (NCT01240590) provides a direct clinical efficacy comparator [2].

Structure-Based Drug Design Campaigns Targeting the Colchicine-Binding Site of β-Tubulin

Medicinal chemistry teams pursuing rational optimization of tubulin inhibitors can exploit the 2.5 Å co-crystal structure of crolibulin bound to the tubulin α/β-heterodimer (PDB 6JCJ) [3]. The structure reveals that the 3-cyano group forms a critical hydrogen bond with βA248 in the T7 loop, while the 7-amino group engages αT179 in the T5 loop—interactions that are not available from homology models or ligand-based designs. This structural information enables fragment-based design, scaffold hopping, and selectivity engineering against specific β-tubulin isotypes, activities that cannot be performed with other 4-aryl-4H-chromenes lacking tubulin co-crystal structures [3].

Dual-Mechanism Vascular Disruption and Microtubule Inhibition Studies in Vascularized Solid Tumor Models

Investigators seeking to simultaneously target tumor cells and tumor vasculature with a single chemical probe should prioritize this compound over single-mechanism tubulin inhibitors such as colchicine, vincristine, or paclitaxel. The demonstrated dual activity—microtubule destabilization at the colchicine-binding site (tubulin polymerization IC₅₀ ~2.5 μM) combined with vascular disruption evidenced by HUVEC capillary tube formation inhibition at low nanomolar concentrations and in vivo tumor perfusion shutdown in U87 glioblastoma xenografts —makes it suitable for proof-of-concept studies exploring the therapeutic benefit of concurrent cytotoxic and anti-vascular mechanisms without requiring multi-agent combination protocols.

Drug-Resistant Cancer Model Studies Leveraging Activity in P-Glycoprotein-Overexpressing Cell Lines

For research programs investigating therapeutic strategies against multidrug-resistant (MDR) cancers, the 4-aryl-4H-chromene chemotype has demonstrated potent activity in paclitaxel-resistant, P-glycoprotein-overexpressing tumor models. The close structural analog compound 1c achieved a GI₅₀ of 2 nM in MES-SA/DX5 cells, which overexpress P-glycoprotein and are resistant to paclitaxel [4]. This suggests that the 3-bromo-4,5-dimethoxyphenyl-substituted chromene scaffold may evade P-glycoprotein-mediated efflux, a characteristic that distinguishes this chemotype from taxanes and vinca alkaloids and warrants further investigation using the target compound in MDR model systems.

Quote Request

Request a Quote for 2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.